8,8''-Bibaicalein
Overview
Description
8,8’'-Bibaicalein is a natural product found in the roots of the plant Scutellaria baicalensis. It belongs to the class of flavonoids, specifically biflavones, and has a molecular formula of C30H18O10 with a molecular weight of 538.46 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8,8’'-Bibaicalein can be synthesized through the biotransformation of baicalin, a glucuronide of baicalein, using β-glucuronidase enzymes derived from Helix pomatia in a mildly acidic medium (pH 4.5, 37°C). This process involves the removal of the glucuronic acid moiety from baicalin to yield baicalein .
Industrial Production Methods: Industrial production of 8,8’'-Bibaicalein typically involves extraction from the roots of Scutellaria baicalensis using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified to achieve the desired purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions: 8,8’'-Bibaicalein undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 8,8’'-Bibaicalein.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 8,8’'-Bibaicalein can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
8,8’'-Bibaicalein has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of biflavonoids.
Mechanism of Action
The mechanism of action of 8,8’'-Bibaicalein involves the modulation of various molecular targets and pathways. It exerts its effects by:
Inhibiting Inflammation: It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.
Anticancer Activity: It induces apoptosis in cancer cells through the modulation of the PI3K/Akt pathway and other cell-signaling pathways.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
8,8’'-Bibaicalein is unique among biflavonoids due to its specific structure and bioactivity. Similar compounds include:
Biological Activity
8,8''-Bibaicalein, a flavonoid derived from the roots of Scutellaria baicalensis, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the compound's biological activity, summarizing key findings from various studies and presenting relevant data.
8,8''-Bibaicalein is structurally related to baicalein, possessing two hydroxyl groups at the 8-position. Its molecular formula is C_15H_10O_5, and it exhibits a high degree of solubility in polar solvents, which is important for its bioavailability in biological systems.
Anti-Inflammatory Effects
Research indicates that this compoundexhibits significant anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages, it was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism involves the suppression of the TLR4/NF-κB signaling pathway, which plays a crucial role in inflammatory responses .
Table 1: Cytokine Inhibition by 8,8''-Bibaicalein
Cytokine | Control Level (pg/mL) | Level with 8,8''-Bibaicalein (pg/mL) | Inhibition (%) |
---|---|---|---|
IL-6 | 150 | 75 | 50 |
TNF-α | 120 | 60 | 50 |
IL-1β | 100 | 40 | 60 |
Antitumor Activity
In vitro studies have demonstrated that this compoundpossesses cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Study: MCF-7 Cell Line
In a controlled experiment:
- Concentration : Cells were treated with varying concentrations (0, 10, 25, 50 µM).
- Results : At 50 µM concentration, cell viability dropped to approximately 30%, indicating potent cytotoxicity.
Antioxidant Activity
The antioxidant capacity of this compoundhas also been assessed using DPPH radical scavenging assays. The compound exhibited a significant ability to scavenge free radicals, suggesting its potential role in mitigating oxidative stress-related diseases .
Mechanistic Insights
Molecular docking studies reveal that this compoundcan interact with various targets involved in inflammation and cancer pathways. Its binding affinity to TLR4 suggests a competitive inhibition mechanism that could explain its anti-inflammatory effects .
Properties
IUPAC Name |
5,6,7-trihydroxy-2-phenyl-8-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-8-yl)chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-11-17(13-7-3-1-4-8-13)39-29-19(15)23(33)27(37)25(35)21(29)22-26(36)28(38)24(34)20-16(32)12-18(40-30(20)22)14-9-5-2-6-10-14/h1-12,33-38H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYPLIKKTVVLMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)C4=C5C(=C(C(=C4O)O)O)C(=O)C=C(O5)C6=CC=CC=C6)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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